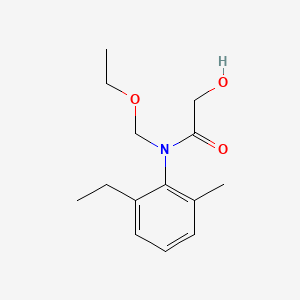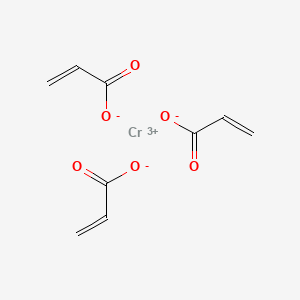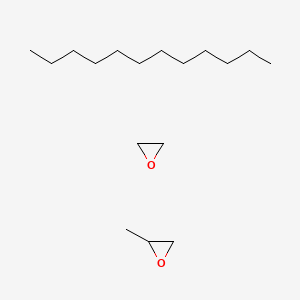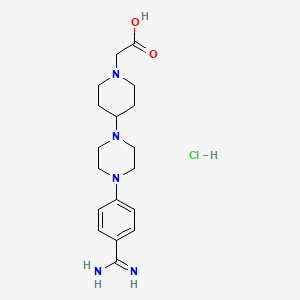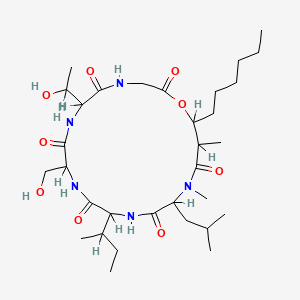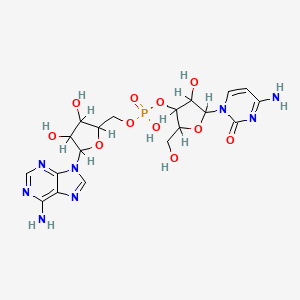
Cítidil-3',5'-adenosina
Descripción general
Descripción
Cytidylyl-3’,5’-adenosine is a dinucleoside monophosphate composed of cytidine and adenosine linked by a 3’,5’-phosphodiester bond. This compound is of significant interest due to its unique structural properties and its role in various biochemical processes .
Aplicaciones Científicas De Investigación
Cytidylyl-3’,5’-adenosine has numerous applications in scientific research:
Chemistry: Used as a model compound to study nucleic acid interactions and modifications.
Medicine: Investigated for its potential in drug development, particularly in targeting nucleic acid structures.
Industry: Utilized in the synthesis of modified nucleotides and oligonucleotides for various applications.
Mecanismo De Acción
Target of Action
Cytidylyl-3’,5’-adenosine, also known as a dinucleoside monophosphate, is a vital molecule in RNA metabolism . It primarily targets the RNA, where it acts as a monomer . The compound forms a base-paired parallel-chain dimer with an intercalated proflavine .
Mode of Action
The compound interacts with its targets by forming a base-paired parallel-chain dimer with an intercalated proflavine . This dimer complex possesses a right-handed helical twist . The dimer helix has an irregular girth with a neutral adenine-adenine (A-A) pair, hydrogen-bonded through the N6 and N7 sites, and a triply hydrogen-bonded protonated cytosine-cytosine (C-C) pair with a proton shared between the base N3 sites .
Biochemical Pathways
Cytidylyl-3’,5’-adenosine plays an indispensable role in regulating gene expression . It is involved in diverse biological processes, such as transcription and translation . It is also part of the cAMP-adenosine pathway, a biochemical mechanism mediated by ATP-binding cassette transporters that facilitate cAMP efflux and by specific ectoenzymes that convert cAMP to AMP (ecto-PDEs) and AMP to adenosine (ecto-nucleotidases such as CD73) .
Pharmacokinetics
It is known that the compound is a part of rna metabolism . Therefore, it can be inferred that its absorption, distribution, metabolism, and excretion (ADME) properties would be similar to those of other nucleotides involved in RNA metabolism.
Result of Action
The result of the action of Cytidylyl-3’,5’-adenosine is the formation of a base-paired parallel-chain dimer with an intercalated proflavine . It also provides additional mechanisms for acridine mutagenesis .
Análisis Bioquímico
Biochemical Properties
Cytidylyl-3’,5’-adenosine interacts with various enzymes, proteins, and other biomolecules. It forms a base-paired parallel-chain dimer with an intercalated proflavine . The dimer complex possesses a right-handed helical twist with a neutral adenine-adenine pair, hydrogen-bonded through the N6 and N7 sites . It also forms a triply hydrogen-bonded protonated cytosine-cytosine pair with a proton shared between the base N3 sites .
Cellular Effects
The effects of Cytidylyl-3’,5’-adenosine on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The formation of the base-paired parallel-chain dimer with an intercalated proflavine suggests possible insights into the dynamics of intercalation of planar drugs .
Molecular Mechanism
Cytidylyl-3’,5’-adenosine exerts its effects at the molecular level through various mechanisms. It forms a base-paired parallel-chain dimer with an intercalated proflavine, suggesting a mechanism of action involving the intercalation of planar drugs in nucleic acids .
Temporal Effects in Laboratory Settings
The effects of Cytidylyl-3’,5’-adenosine change over time in laboratory settings. It forms a base-paired parallel-chain dimer with an intercalated proflavine, suggesting possible insights into the dynamics of intercalation of planar drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cytidylyl-3’,5’-adenosine typically involves the enzymatic ligation of cytidine and adenosine monophosphates. One method includes acylation of the 3’ (or 2’)-hydroxyl group of adenosine with specific reagents, followed by enzymatic ligation .
Industrial Production Methods: Industrial production methods for cytidylyl-3’,5’-adenosine are less documented, but they likely involve large-scale enzymatic synthesis processes similar to those used in laboratory settings. These methods ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Cytidylyl-3’,5’-adenosine can undergo various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the nucleobases or the sugar-phosphate backbone.
Substitution Reactions: These can occur at the nucleobase or the sugar moiety, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of modified nucleotides, while substitution reactions can introduce various functional groups .
Comparación Con Compuestos Similares
- Uridylyl-3’,5’-adenosine
- Thymidylyl-3’,5’-adenosine
- Guanidylyl-3’,5’-adenosine
Comparison: Cytidylyl-3’,5’-adenosine is unique due to its specific base pairing and interaction properties. Unlike uridylyl-3’,5’-adenosine or thymidylyl-3’,5’-adenosine, it forms a distinct parallel-chain dimer with unique hydrogen bonding patterns . This uniqueness makes it particularly valuable in studying non-self-complementary nucleic acid interactions and the effects of intercalating agents.
Propiedades
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N8O11P/c20-9-1-2-26(19(32)25-9)18-13(31)14(7(3-28)36-18)38-39(33,34)35-4-8-11(29)12(30)17(37-8)27-6-24-10-15(21)22-5-23-16(10)27/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,33,34)(H2,20,25,32)(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVJWOGZEAIPAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N8O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2382-66-3 | |
| Record name | Cytidylyl-3',5'-adenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cytidylyl(3'→5')adenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



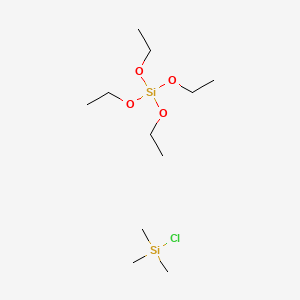

![3-Acetoxy-8-methyl-alpha-phenyl-8-azabicyclo[3.2.1]octane-2-methanol](/img/structure/B1604845.png)
![[Phe2]-TRH](/img/structure/B1604846.png)
